

# An In-Depth Technical Guide to 16:0 MPB PE

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## Compound of Interest

Compound Name: 16:0 MPB PE

Cat. No.: B12370137

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of **16:0 MPB PE**, a thiol-reactive lipid essential for bioconjugation and the development of advanced drug delivery systems. It covers the molecule's chemical identity, physicochemical properties, and detailed protocols for its application in creating functionalized liposomes for targeted therapies.

## Chemical Identity and Properties

The full chemical name for **16:0 MPB PE** is 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt).[1][2][3] The "16:0" designation refers to the two palmitoyl (hexadecanoyl) fatty acid chains, each with 16 carbon atoms and zero double bonds, attached to the glycerol backbone.[4] The key functional component is the maleimidophenyl)butyramide (MPB) group, which is attached to the phosphoethanolamine (PE) headgroup. This maleimide moiety is a thiol-reactive group that readily and selectively forms stable covalent thioether bonds with sulfhydryl groups, such as those found in cysteine residues of proteins and peptides.[5][6][7]

This specific reactivity makes **16:0 MPB PE** a critical reagent for bioconjugation, enabling the attachment of targeting ligands like antibodies, peptides, or other biomolecules to the surface of lipid-based nanocarriers.[7][8]

The quantitative properties of **16:0 MPB PE** are summarized below, providing essential data for formulation and experimental design.

Property	Value	References
Full Chemical Name	1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)	[1][2][3]
Short Name	16:0 MPB PE	[1][3]
CAS Number	384835-50-1	[1][2][5][9]
Molecular Formula	C <sub>51</sub> H <sub>84</sub> N <sub>2</sub> O <sub>11</sub> PNa	[1][2][5]
Formula Weight	955.183 g/mol	[1][2][3]
Purity	>99%	[1][2][5]
Physical State	Powder / Chloroform solution	[3][5]
Storage Temperature	-20°C	[1][2][3]
Stability	1 Year at -20°C	[1][2]

## Mechanism of Action: Thiol-Maleimide Bioconjugation

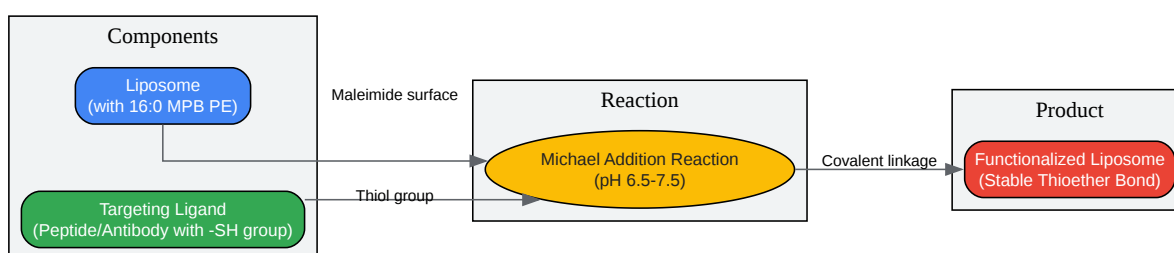
The primary application of **16:0 MPB PE** is in the creation of functionalized liposomes or lipid nanoparticles (LNPs) for targeted drug delivery. The maleimide group is a highly efficient electrophile that selectively reacts with nucleophilic thiol (sulfhydryl) groups found on cysteine residues.[5][6] This reaction, a Michael addition, proceeds under mild physiological conditions (pH 6.5-7.5) and results in a stable, covalent thioether linkage.[7]

This chemistry is a cornerstone of bioconjugation for several reasons:

- **High Selectivity:** It specifically targets thiols, which are less abundant on protein surfaces than amines, allowing for more controlled and site-specific conjugation.[8]
- **Efficiency:** The reaction is rapid and proceeds with high yield under aqueous conditions.

- **Stability:** The resulting thioether bond is robust and stable in circulation, ensuring the targeting ligand remains attached to the nanocarrier until it reaches its destination.[7]

Incorporating **16:0 MPB PE** into a lipid formulation allows for the post-insertion conjugation of thiol-containing molecules to the surface of pre-formed liposomes. This strategy is widely used to develop antibody-drug conjugates (ADCs), targeted nanoparticles for cancer therapy, and various diagnostic agents.[6][7]



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Logical workflow for thiol-maleimide bioconjugation.

## Experimental Protocols

The following are generalized protocols for the formulation of maleimide-functionalized liposomes and subsequent conjugation to a thiol-containing peptide. These should be optimized for specific lipids and ligands.

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating **16:0 MPB PE** using the thin-film hydration and extrusion method.

Materials:

- Primary structural lipid (e.g., DPPC, DSPC)
- Cholesterol

- **16:0 MPB PE**
- Chloroform or a suitable organic solvent mixture
- Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 6.5-7.0)
- Rotary evaporator
- Bath sonicator
- Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

#### Methodology:

- Lipid Film Preparation:
  - In a round-bottom flask, dissolve the primary lipid, cholesterol, and **16:0 MPB PE** in chloroform. A typical molar ratio is 55:40:5 (Lipid:Cholesterol:MPB-PE), but this may require optimization.
  - Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid transition temperature (e.g., ~50°C for DPPC) to evaporate the solvent under reduced pressure.
  - Continue rotation until a thin, uniform lipid film is formed on the flask wall. Dry further under high vacuum for at least 2 hours to remove residual solvent.
- Hydration:
  - Warm the hydration buffer to a temperature above the lipid phase transition temperature.
  - Add the warm buffer to the flask containing the lipid film.
  - Agitate the flask gently until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
- Extrusion (Size Reduction):

- Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. Ensure the extruder is heated above the lipid transition temperature.
- Transfer the MLV suspension to the extruder.
- Force the suspension through the membrane 11-21 times. This process yields a translucent suspension of SUVs with a defined size.
- Store the resulting maleimide-functionalized liposomes at 4°C and use within 24-48 hours.

This protocol outlines the steps to covalently attach a cysteine-containing peptide to the prepared maleimide-functionalized liposomes.

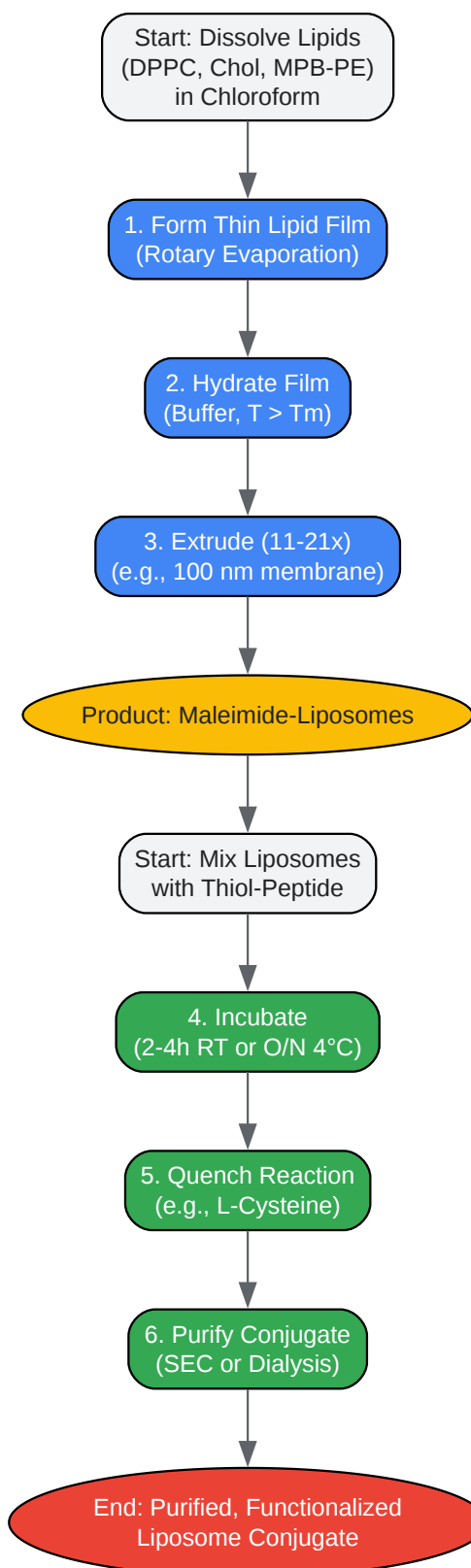
#### Materials:

- Maleimide-functionalized liposomes (from Protocol 1)
- Thiol-containing peptide or protein, dissolved in conjugation buffer
- Conjugation Buffer (e.g., HBS, pH 6.8)
- Quenching reagent (e.g., L-cysteine, 2-mercaptoethanol)
- Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette)

#### Methodology:

- Conjugation Reaction:
  - Add the thiol-peptide solution to the liposome suspension. A 1.5 to 5-fold molar excess of peptide to MPB-PE is a common starting point for optimization.
  - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protection from light.
- Quenching:

- To deactivate any unreacted maleimide groups, add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-2 mM.
- Incubate for an additional 30 minutes at room temperature.
- Purification:
  - Remove unconjugated peptide and excess quenching reagent from the final conjugated liposomes.
  - Size-Exclusion Chromatography (SEC) is highly effective. Pass the reaction mixture through a suitable SEC column (e.g., Sepharose CL-4B), collecting the fractions corresponding to the larger, liposomal product.
  - Alternatively, use dialysis against the desired final buffer using a membrane with an appropriate molecular weight cutoff (e.g., 10-50 kDa).
- Characterization:
  - Characterize the final product for size (Dynamic Light Scattering), ligand conjugation efficiency (e.g., quantifying remaining free thiols with Ellman's reagent or using a labeled peptide), and stability.



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Experimental workflow for liposome formulation and conjugation.

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